molecular formula C14H8N6Na2O6S2 B1649337 Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate CAS No. 2718-90-3

Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate

Cat. No.: B1649337
CAS No.: 2718-90-3
M. Wt: 466.4 g/mol
InChI Key: HYYYTIDWAIQGHI-UHFFFAOYSA-L
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Description

Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is an organic compound with the molecular formula C14H8N6Na2O6S2·4H2O. It is a light yellow to brown powder or crystal that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate plays a significant role in biochemical reactions. It is used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the immobilisation of enzymes on fibroin by photo-crosslinking

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is synthesized through a series of chemical reactionsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonated derivatives, while reduction can produce amines .

Scientific Research Applications

Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is unique due to its azide groups, which allow for specific photo-reactive properties. These properties enable its use in applications requiring stable crosslinked structures, such as enzyme immobilization and protein interaction studies .

Properties

IUPAC Name

disodium;5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMRPZJTEIQWSU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-90-3
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-diazidostilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate
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